Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
The compound tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a multifunctional molecule that is structurally related to a variety of synthesized bicyclic compounds. These compounds are characterized by their azabicyclo core and have been synthesized to explore chemical spaces complementary to piperidine ring systems, which are prevalent in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of related compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a stereoselective synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate was described, with a key cyclopropanation step controlled by the functional group at C-α . An innovative approach was used for the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, starting from a commercially available chiral lactone and involving an epimerization/hydrolysis step .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also synthesized and characterized, with its structure determined to have a noncentrosymmetric, chiral orthorhombic space group .
Chemical Reactions Analysis
The chemical reactivity of azabicyclo compounds can be quite unique, as demonstrated by the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with dimethyl acetylenedicarboxylate, which resulted in an unusual product alongside the expected azepine . This highlights the potential for azabicyclo compounds to participate in novel chemical reactions, which can be influenced by factors such as pressure and reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate are not detailed in the provided papers, related compounds exhibit properties such as crystallinity, solubility in common organic solvents, and the presence of diastereomers in certain cases . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Efficient Scalable Synthesis
Maton et al. (2010) developed an efficient scalable route to synthesize the enantiomerically pure form of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This method significantly improved upon previous routes, using an innovative approach starting from commercially available chiral lactone and featuring an elegant epimerization/hydrolysis step to avoid tedious purification, enabling production in kilogram quantities (Maton et al., 2010).
Piperidine Derivative Synthesis
Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This process involves nucleophilic opening of the oxirane ring and subsequent reactions to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Synthesis of 3-Hydroxypiperidines
Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This compound serves as a scaffold for creating substituted piperidines, illustrating the versatility of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate in medicinal chemistry (Harmsen et al., 2011).
Glutamic Acid Analogue Synthesis
Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate. This process highlights the compound's utility in creating conformationally constrained amino acids, important in peptide-based drug discovery (Hart & Rapoport, 1999).
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives
Petz and Wanner (2013) synthesized 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives as analogues of γ-aminobutyric acid. This process involved a [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, demonstrating the compound's potential in creating bicyclic analogues of neurotransmitters (Petz & Wanner, 2013).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, and determined its molecular structure. This work showcases the importance of structural analysis in understanding the properties of such compounds (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFRPUSUNQPJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619555 | |
Record name | tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
CAS RN |
663172-78-9 | |
Record name | tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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